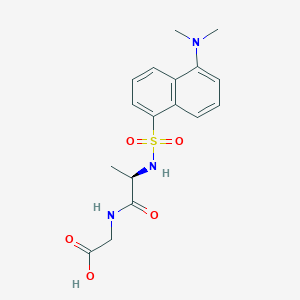
Dansyl-D-Ala-Gly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-D-Ala-Gly is a synthetic compound that combines the dansyl group with the dipeptide D-alanine-glycine. The dansyl group, derived from dansyl chloride, is a fluorescent moiety commonly used in biochemical assays and research. The compound is often used as a substrate in enzymatic studies due to its fluorescent properties, which allow for easy detection and quantification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dansyl-D-Ala-Gly is typically synthesized through a series of chemical reactions involving the dansylation of the dipeptide D-alanine-glycineThe reaction is carried out in an organic solvent such as acetone, with sodium bicarbonate as a base to facilitate the reaction . The final product is purified through chromatography techniques to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques such as large-scale chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-D-Ala-Gly undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride in acetone with sodium bicarbonate.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted dansyl derivatives.
Hydrolysis: D-alanine, glycine, and dansyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dansyl-D-Ala-Gly has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in enzymatic studies to measure enzyme activity and kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to track the behavior of peptide-based drugs.
Industry: Applied in the development of fluorescent markers and sensors for various industrial processes.
Wirkmechanismus
The primary mechanism of action of Dansyl-D-Ala-Gly involves its interaction with enzymes and other proteins. The dansyl group provides a fluorescent signal that can be detected and measured, allowing researchers to study the binding and activity of enzymes. The compound’s peptide backbone can interact with specific enzyme active sites, making it a valuable tool for studying enzyme-substrate interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dansyl-L-alanine cyclohexylammonium salt
- Dansylcadaverine
- N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly
Uniqueness
Dansyl-D-Ala-Gly is unique due to its specific combination of the dansyl group with the dipeptide D-alanine-glycine. This combination provides distinct fluorescent properties and enzymatic interactions that are not found in other similar compounds. Its use as a substrate in enzymatic studies and its ability to provide a clear fluorescent signal make it particularly valuable in biochemical research .
Eigenschaften
Molekularformel |
C17H21N3O5S |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-11(17(23)18-10-16(21)22)19-26(24,25)15-9-5-6-12-13(15)7-4-8-14(12)20(2)3/h4-9,11,19H,10H2,1-3H3,(H,18,23)(H,21,22)/t11-/m1/s1 |
InChI-Schlüssel |
IKCPKYTWSUFCRD-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


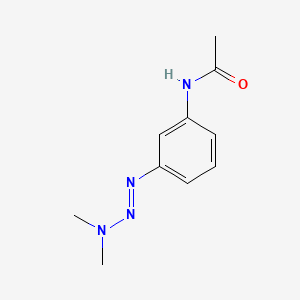
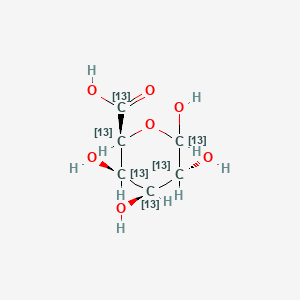
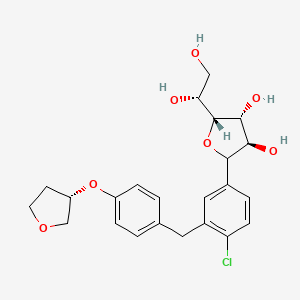
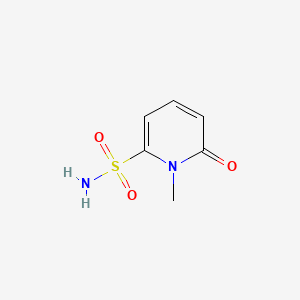
![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
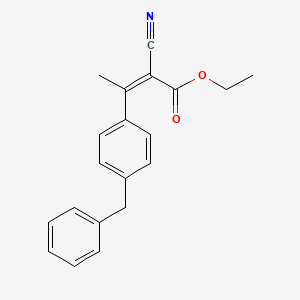
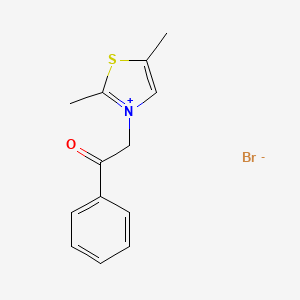

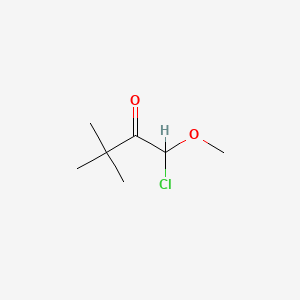

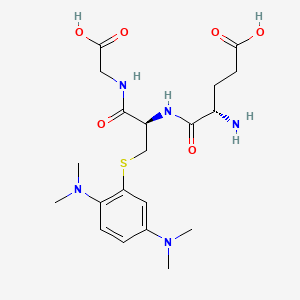
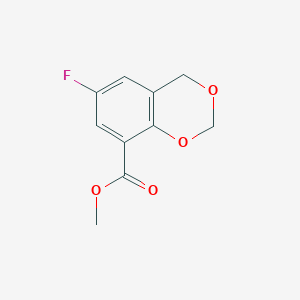
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

